molecular formula C16H13N3O5S B375516 3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 308294-63-5

3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B375516
CAS RN: 308294-63-5
M. Wt: 359.4g/mol
InChI Key: UKCKDNOCQHIQLO-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Synthesis Analysis

This compound can be synthesized starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid along with amine derivatives. The obtained products are then purified and analyzed using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental methods .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide consists of a benzamide core with dimethoxy and nitro substituents. The detailed arrangement of atoms and bonds can be visualized in the chemical structure provided above .

Scientific Research Applications

Antitumor and Antimicrobial Applications

Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. One study describes the design and synthesis of derivatives that showed selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents (Yoshida et al., 2005). Similarly, another research effort focused on benzothiazoles as antimicrobial agents, where derivatives were found to possess potent antimicrobial activity, suggesting their utility in combating microbial infections (Abbas et al., 2014).

Material Science and Corrosion Inhibition

In the realm of material science, benzothiazole derivatives have been evaluated for their corrosion inhibitory effects on carbon steel in acidic conditions. A study demonstrated that certain benzothiazole derivatives offer superior stability and high inhibition efficiencies, indicating their applicability in protecting against steel corrosion (Hu et al., 2016).

Biological Activity and Pharmacological Evaluation

Research has also been conducted on the pharmacological evaluation of benzothiazole derivatives, with findings indicating a range of biological activities. For instance, derivatives have been synthesized and assessed for their antimicrobial properties, with certain compounds showing promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial therapies (Makwana & Baldaniya, 2016).

Quantum Chemical Analysis

Quantum chemical analysis has been applied to understand the molecular properties of benzothiazole derivatives better. One study performed experimental and theoretical analyses to investigate these compounds' corrosion inhibition mechanisms, offering insights into the relationship between their molecular structure and inhibitory efficiency (Hu et al., 2016).

properties

IUPAC Name

3,5-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-16-17-13-4-3-10(19(21)22)7-14(13)25-16/h3-8H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCKDNOCQHIQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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